molecular formula C13H18N2O5 B2480091 3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid CAS No. 2060008-85-5

3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid

Cat. No.: B2480091
CAS No.: 2060008-85-5
M. Wt: 282.296
InChI Key: BKQLPZLEXLECHC-UHFFFAOYSA-N
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Description

This compound (CAS: EN300-319395; MDL: MFCD03426130) is a heterocyclic carboxylic acid featuring a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group and a 1,2-oxazole ring with a carboxylic acid moiety. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol . This compound is commonly used as a building block in medicinal chemistry, particularly for protease inhibitors and kinase-targeted therapies.

Properties

IUPAC Name

3-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-12(2,3)20-11(18)14-7-13(4-5-13)9-8(10(16)17)6-19-15-9/h6H,4-5,7H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQLPZLEXLECHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C2=NOC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines. The Boc group can be added to amines under aqueous conditions and can be removed with strong acids. This suggests that the compound may undergo reactions involving the addition or removal of the Boc group, potentially leading to changes in its targets.

Biochemical Pathways

Given the presence of the Boc group, it’s possible that the compound could be involved in reactions related to amine protection and deprotection. These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s bioavailability, or the extent to which it is absorbed and able to exert an effect, would depend on these properties.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, pH levels, temperature, and the presence of other molecules could potentially affect the compound’s interactions with its targets and its overall effectiveness. The compound’s stability under different conditions would also be an important factor to consider.

Biological Activity

3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and reports.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C11H19NO4C_{11}H_{19}NO_4 and a molecular weight of 229.28 g/mol. The structure includes a cyclopropyl group, an oxazole ring, and a carboxylic acid functional group, contributing to its diverse biological interactions.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, oxazoles have been reported to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. A study highlighted the structure-activity relationship (SAR) of oxazole derivatives, suggesting that the inclusion of specific substituents enhances their antibacterial efficacy .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Inhibitors of enzymes involved in metabolic pathways can be crucial for developing treatments for diseases such as cancer and bacterial infections. The presence of the tert-butoxycarbonyl (Boc) group may enhance the stability and selectivity of the compound towards specific enzymes .

Case Studies

StudyFindings
1 A study on oxazole derivatives demonstrated that modifications at the 4-position significantly increased antibacterial activity against resistant strains of bacteria .
2 Research on enzyme inhibition revealed that similar compounds could effectively inhibit proteases involved in cancer progression .
3 Investigations into the pharmacokinetics of related compounds showed promising absorption and distribution profiles, indicating potential for therapeutic use .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxazole derivatives can induce oxidative stress in microbial cells, leading to cell death.
  • Targeting Metabolic Pathways : The compound may interfere with critical metabolic pathways by inhibiting key enzymes involved in biosynthesis or energy production.

Safety and Toxicity

While exploring the biological activities of this compound, safety profiles must be considered. Preliminary hazard assessments indicate potential toxicity; hence, further studies are necessary to establish safe dosage levels for therapeutic applications .

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to 3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid. For instance:

  • In vitro studies have shown that derivatives containing the oxazole moiety can inhibit cancer cell proliferation in various cancer lines, including breast and prostate cancer cells .
  • Molecular docking studies suggest that these compounds can interact with specific targets involved in cancer progression, enhancing their therapeutic efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Studies indicate that oxazole derivatives can possess broad-spectrum antibacterial activity, making them candidates for developing new antibiotics .

Applications in Research

The applications of this compound extend beyond direct therapeutic use:

Drug Development

Due to its structural characteristics, this compound serves as a lead structure for designing new drugs targeting specific diseases. Its modifications can lead to derivatives with enhanced potency and selectivity against various biological targets.

Molecular Probes

The unique properties of this compound allow it to be utilized as a molecular probe in biochemical assays. Its ability to interact with biomolecules makes it useful for studying enzyme activities and cellular processes.

Case Studies

Several case studies illustrate the compound's versatility:

  • Anticancer Screening : A study evaluated a series of oxazole derivatives for their ability to inhibit cell growth in prostate cancer models. The results indicated that certain modifications to the oxazole ring significantly enhanced anticancer activity .
  • Antimicrobial Testing : Another study focused on assessing the antibacterial properties of similar compounds against resistant strains of bacteria. The findings revealed promising results, suggesting potential applications in treating infections caused by multi-drug resistant organisms .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dioxane. This reaction generates a free amine, enabling further functionalization.

Key Reaction Conditions

ReagentConditionsOutcomeSource
TFA (20–50% v/v)Room temperature, 1–4 hoursBoc removal; yields primary amine
HCl (4M in dioxane)0–25°C, 2–6 hoursDeprotection with minimal side reactions

Carboxylic Acid Functionalization

The C4-carboxylic acid participates in standard activation and coupling reactions, including esterification, amidation, and peptide bond formation.

Representative Reactions

Reaction TypeReagents/ConditionsProduct ExampleSource
EsterificationDCC/DMAP, ROH (e.g., MeOH, EtOH)Methyl/ethyl esters
AmidationHATU, DIPEA, primary/secondary aminesAmide derivatives
Activation to acyl chlorideSOCl₂, DMF (catalytic)Acyl chloride intermediate

Oxazole Ring Reactivity

The 1,2-oxazole ring is stabilized by aromaticity but can undergo electrophilic substitution at the C5 position under controlled conditions.

Observed Transformations

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, yielding 5-nitro derivatives (not directly observed but inferred from analogs) .

  • Halogenation : Limited reactivity due to electron-withdrawing carboxylic acid group; Br₂ in acetic acid may yield 5-bromo products .

Cyclopropane Ring Stability

The cyclopropane moiety in the aminomethylcyclopropyl group is generally stable under mild acidic/basic conditions but may undergo ring-opening under thermal stress (>150°C) or strong oxidizing agents.

Experimental Observations

ConditionOutcomeSource
TFA (room temperature)No ring-opening observed during Boc removal
H₂O₂ (30%, 80°C)Partial ring oxidation to carbonyl groups

Stability and Storage

  • pH Sensitivity : Stable in neutral conditions but degrades under prolonged exposure to strong acids/bases.

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .

Key Challenges in Reactivity

  • Steric Hindrance : The cyclopropane and Boc groups limit access to the oxazole ring for electrophilic substitution.

  • Competing Reactions : Carboxylic acid activation may inadvertently modify the Boc group if conditions are not carefully controlled .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features of the Target Compound

  • Core structure : Cyclopropane + 1,2-oxazole.
  • Functional groups: Boc-protected aminomethyl, carboxylic acid.
  • Molecular weight : 257.33 g/mol.

Analog Compounds and Their Properties

The following compounds share structural or functional similarities:

Table 1: Comparative Data for Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences vs. Target Compound Source
3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid (Target) C₁₃H₂₃NO₄ 257.33 EN300-319395 N/A
3-[1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid C₁₂H₁₆N₂O₅ 268.27 1892520-58-9 Azetidine ring replaces cyclopropane; additional oxygen
3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid C₈H₉NO₄ 183.17 2059988-55-3 Oxetane ring replaces cyclopropane; no Boc protection
(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1035) C₁₂H₂₁NO₄ 255.30 222530-39-4 Cyclohexane replaces cyclopropane; no oxazole ring
3-{(tert-butoxy)carbonylamino}propanoic acid C₁₆H₂₃NO₄ 293.36 Not provided Propanoic acid backbone; phenyl substituent

Structural and Functional Analysis

(a) Cyclopropane vs. Azetidine/Oxetane Rings

The target compound’s cyclopropane ring introduces significant ring strain, which can enhance reactivity and binding affinity in biological targets compared to the less strained azetidine (4-membered) or oxetane (4-membered ether) analogs . For example, the azetidine-containing analog (C₁₂H₁₆N₂O₅) has a higher molecular weight (268.27 g/mol) due to the additional nitrogen and oxygen atoms but lacks the steric constraints of cyclopropane.

(b) Boc Protection and Carboxylic Acid Positioning

The Boc group in the target compound is critical for protecting the amine during synthesis. Analogs like PBZS1035 (CAS: 222530-39-4) retain the Boc-amino-carboxylic acid motif but use a cyclohexane ring, which increases hydrophobicity and alters spatial orientation .

(c) Oxazole vs. Non-Heterocyclic Cores

The 1,2-oxazole ring in the target compound provides a planar, aromatic heterocycle that can engage in hydrogen bonding and dipole interactions. Compounds lacking this feature (e.g., PBZS1035) may exhibit reduced binding to enzymatic active sites requiring aromatic stacking.

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